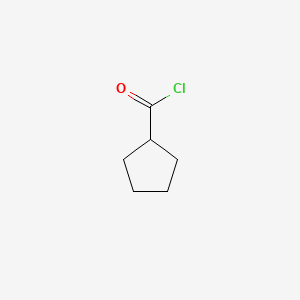

Cyclopentanecarbonyl chloride

描述

Cyclopentanecarbonyl chloride is an organic compound with the molecular formula C₆H₉ClOThis compound is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

准备方法

Cyclopentanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, producing this compound and sulfur dioxide (SO₂) as a byproduct .

Reaction:

C5H9COOH+SOCl2→C5H9COCl+SO2+HCl

In industrial settings, this compound can be produced on a larger scale using similar methods, ensuring proper handling and safety measures due to the corrosive nature of the reagents involved .

化学反应分析

Cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclopentanecarboxylic acid.

Reduction: It can be reduced to cyclopentane methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Amines: Reaction with amines under mild conditions to form amides.

Alcohols: Reaction with alcohols in the presence of a base to form esters.

Water: Hydrolysis under acidic or basic conditions to form carboxylic acids

Major Products:

科学研究应用

Medicinal Chemistry

Cyclopentanecarbonyl chloride as a Building Block

This compound serves as an essential building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in acylation reactions, which are critical for the development of pharmaceuticals. For example, it has been utilized in the synthesis of indoline derivatives that exhibit anticancer properties. One study reported the preparation of specific indoline-5-sulfonamides using this compound, yielding compounds with significant biological activity against cancer cells .

Case Study: Synthesis of Indoline Derivatives

- Yield : 58%

- Melting Point : 233–235 °C

- Method : this compound was reacted under controlled conditions to produce active pharmaceutical ingredients (APIs) that demonstrated inhibition of cancer cell proliferation.

Biochemical Research

Applications in Proteomics

This compound is employed in proteomics research for labeling proteins and peptides. Its ability to react with amino groups makes it suitable for modifying biomolecules, facilitating the study of protein interactions and functions. The compound's moisture sensitivity necessitates careful handling and storage conditions to maintain its reactivity .

Synthetic Organic Chemistry

Reactions and Synthesis

In synthetic organic chemistry, this compound is often used to introduce carbonyl functionalities into various substrates. The following table summarizes its use in different reactions:

| Reaction Type | Description | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Formation of amides from amines | Room temperature | Varies |

| Formation of Esters | Reaction with alcohols | Inert atmosphere | Varies |

| Synthesis of Cyclic Compounds | Cyclization reactions involving nucleophiles | Solvent-dependent (e.g., DCM) | Up to 43% |

作用机制

The mechanism of action of cyclopentanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

相似化合物的比较

Cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:

Cyclohexanecarbonyl chloride (C₇H₁₁ClO): Similar in reactivity but with a six-membered ring structure.

Cyclopropanecarbonyl chloride (C₄H₅ClO): Smaller ring structure, leading to different steric and electronic properties.

Cyclobutanecarbonyl chloride (C₅H₇ClO): Four-membered ring structure, also affecting its reactivity and applications

This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis .

生物活性

Cyclopentanecarbonyl chloride, a cyclic acyl chloride, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings and case studies.

- Chemical Formula : CHClO

- Molecular Weight : 146.59 g/mol

- Appearance : Clear colorless to yellow liquid

- Refractive Index : 1.4610 to 1.4640 at 20°C

Synthesis

This compound is synthesized through the reaction of cyclopentanecarboxylic acid with thionyl chloride or oxalyl chloride, which facilitates the conversion of the carboxylic acid to the corresponding acyl chloride. This transformation is crucial for its subsequent application in organic synthesis and medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound can serve as a precursor in the synthesis of various anticancer agents. For instance, it has been utilized in the preparation of 3'-N-acyl-paclitaxel analogues, which exhibit enhanced cytotoxicity against cancer cell lines compared to their parent compounds . The incorporation of this compound into these structures enhances their bioactivity by improving their pharmacokinetic properties.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. In a study involving sulfonamides derived from this compound, compounds demonstrated significant inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. The selectivity of these compounds towards CA IX, a prominent target in cancer therapy, was particularly noted .

| Compound Type | IC50 (µM) | Target Enzyme |

|---|---|---|

| Cyclopentanecarbonyl derivatives | 0.25 | CA IX |

| Sulfonamide analogs | 0.007 | Anti-VRE (Vancomycin-resistant enterococci) |

Case Study 1: Anticancer Efficacy

In research focused on the development of new anticancer agents, this compound was used to synthesize novel paclitaxel derivatives. These derivatives showed improved efficacy against various cancer cell lines, indicating that modifications at the N-position using this compound can significantly enhance therapeutic outcomes .

Case Study 2: Inhibition of Carbonic Anhydrase

Another study highlighted the use of this compound in synthesizing inhibitors for carbonic anhydrase enzymes. The derivatives exhibited potent inhibitory activity against CA IX, suggesting their potential as therapeutic agents in managing hypoxic tumors .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing cyclopentanecarbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Evidence from a 1972 study describes adding the acid to excess thionyl chloride, heating briefly at 100°C, and distilling the product (bp 159–160.5°C) . Alternative methods involve using acetonitrile (MeCN) as a solvent with triethylamine (Et₃N) as a base for acylating imidazole derivatives, achieving yields of ~3% after flash chromatography . Key factors affecting yield include stoichiometric ratios, solvent choice (polar aprotic solvents enhance reactivity), and temperature control to minimize side reactions like hydrolysis.

Q. How should this compound be characterized to confirm purity and structural integrity?

Characterization requires a combination of analytical techniques:

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for cyclopentane protons (δ 1.71–2.13 ppm) and the carbonyl chloride moiety .

- Boiling point and density : Physical properties (bp 161°C; density 1.091 g/mL at 25°C) should align with literature values .

- Refractive index : n²⁰/D 1.4640 is a critical benchmark for purity .

Cross-referencing these data with established protocols ensures accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is classified as a corrosive (GHS Category 1B) and flammable liquid (UN 2920). Key precautions include:

- Use of PPE: Acid-resistant gloves (tested via EN374), goggles, and lab coats .

- Ventilation: Operate in a fume hood to avoid inhalation of vapors .

- Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Emergency protocols for spills (neutralization with sodium bicarbonate) and first aid (eye irrigation with water) must be established .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as an acylating agent?

Discrepancies in yields or byproduct formation often arise from competing nucleophilic attacks or solvent effects. For example, in the synthesis of WDR5-MYC inhibitors, the reaction of this compound with 4-nitroimidazole in MeCN yielded only 3% product due to poor solubility, whereas optimizing solvent polarity or switching to DMF increased reactivity . Systematic screening of bases (e.g., Et₃N vs. DMAP) and temperature gradients (75°C vs. ambient) can mitigate these issues . Contradictions in NMR data (e.g., unexpected splitting patterns) may indicate incomplete purification or residual solvents, necessitating repeat flash chromatography or alternative drying methods .

Q. What strategies are effective for scaling up this compound-mediated reactions while maintaining regioselectivity?

Large-scale reactions require precise control of exothermic processes. A 2020 study highlights dropwise addition of the acyl chloride to aziridine derivatives at sub-zero temperatures (–12°C) to prevent polymerization, followed by gradual warming to room temperature . Continuous flow reactors may enhance heat dissipation and reduce side reactions. Monitoring via LC-MS (e.g., tR = 0.279 min, m/z = 198.4 [M+NH₄]⁺) ensures intermediate stability .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density functional theory (DFT) calculations can model transition states and charge distribution to predict electrophilic reactivity. For instance, the electron-withdrawing cyclopentane ring increases the electrophilicity of the carbonyl carbon, favoring nucleophilic acyl substitution. Comparing calculated activation energies for reactions with amines vs. alcohols can guide solvent and catalyst selection .

Q. What are the limitations of using this compound in peptide coupling reactions, and how can they be addressed?

The reagent’s high reactivity can lead to over-acylation or racemization. A 2006 study on metcaraphen hydrochloride synthesis mitigated this by using 2-(diethylamino)ethyl ester groups as stabilizing auxiliaries . Alternatively, coupling agents like HOBt/DCC reduce side reactions by forming active esters .

Q. Methodological Guidance

Q. How should researchers design experiments to compare this compound with structurally similar acyl chlorides?

- Control variables : Fix solvent, temperature, and stoichiometry while varying the acyl chloride (e.g., cyclohexanecarbonyl chloride).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to compare activation barriers .

- Data normalization : Express yields relative to substrate molecular weight to account for steric effects .

Q. What statistical methods are appropriate for analyzing variability in this compound reaction yields?

属性

IUPAC Name |

cyclopentanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPUZBYKXNKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196448 | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-93-0 | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANECARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZV3Z32TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。